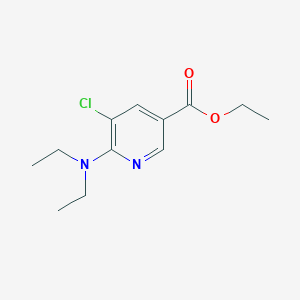

5-Chloro-6-diethylaminonicotinic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 5-chloro-6-(diethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-4-15(5-2)11-10(13)7-9(8-14-11)12(16)17-6-3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDHCPLVFJNUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=N1)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Nicotinic Acid Ethyl Ester

- The 5-position chlorination is achieved by reacting nicotinic acid ethyl ester derivatives with chlorinating agents such as phosphorus oxychloride (POCl3) in the presence of organic bases (e.g., triethylamine, pyridine) under controlled temperature (25–100 °C) for 2–5 hours. This step yields 5-chloro-nicotinic acid ethyl ester intermediates with high selectivity and yield.

Introduction of the Diethylamino Group at the 6-Position

- The 6-diethylamino substitution is introduced via nucleophilic aromatic substitution or amination reactions. Diethylamine or its equivalents are reacted with the 5-chloro-nicotinic acid ethyl ester intermediates under reflux conditions in suitable solvents (e.g., tetrahydrofuran, ethanol) to substitute the 6-position with the diethylamino group.

Esterification and Purification

If the starting material is the free acid, esterification is performed by reacting with ethanol in the presence of acid catalysts such as sulfuric acid or concentrated sulfuric acid dropwise addition at room temperature, followed by reflux at 70–80 °C to form the ethyl ester.

Purification is typically achieved by solvent extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure. Further purification by column chromatography ensures high purity (above 98%) of the final product.

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 5-nitro orotic acid + Ethanol + Concentrated H2SO4 (room temp to reflux 70–80 °C) | Esterification to nitroorotic acid ethyl ester | High yield, crude product obtained |

| 2 | Nitroorotic acid ethyl ester + POCl3 + Organic base (25–100 °C, 2–5 h) | Chlorination at 5-position to form 5-chloro-5-nitro intermediate | High yield, intermediate isolated |

| 3 | 5-chloro-5-nitro intermediate + Pd/C + MgO + THF (Hydrogenation, 7 h) | Reduction of nitro group to amino group | Yield 43–59%, purity >98% after chromatography |

| 4 | Amino intermediate + Diethylamine (reflux in suitable solvent) | Amination to introduce diethylamino group at 6-position | Final product isolated with high purity |

The chlorination step using phosphorus oxychloride is crucial and must be carefully controlled to avoid over-chlorination or decomposition.

The reduction of nitro intermediates to amino derivatives is efficiently performed by catalytic hydrogenation using palladium on carbon with magnesium oxide as a stabilizer in tetrahydrofuran, providing high purity products suitable for further substitution.

The introduction of the diethylamino group is typically done after chlorination and reduction steps to ensure regioselectivity and avoid side reactions.

Reaction solvents such as tetrahydrofuran and ethanol are preferred for their ability to dissolve intermediates and facilitate nucleophilic substitution reactions.

Purification by column chromatography is essential to achieve pharmaceutical-grade purity (≥98%) of the final 5-chloro-6-diethylaminonicotinic acid ethyl ester.

| Step No. | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Esterification | Nicotinic acid derivative, Ethanol, H2SO4 | Room temp to reflux 70–80 °C | Nicotinic acid ethyl ester |

| 2 | Chlorination | POCl3, Organic base (e.g., triethylamine) | 25–100 °C, 2–5 h | 5-Chloro-nicotinic acid ethyl ester |

| 3 | Reduction | Pd/C, MgO, THF, H2 | Room temp, 7 h | 5-Chloro-6-amino-nicotinic acid ethyl ester |

| 4 | Amination | Diethylamine, solvent reflux | Reflux, several hours | This compound |

The preparation of this compound involves a well-defined sequence of esterification, chlorination, reduction, and amination reactions. The process benefits from commercially available starting materials, mild reaction conditions, and environmentally considerate methods with high yield and purity. The use of catalytic hydrogenation and selective chlorination are key to the success of this synthesis. This method is suitable for scale-up and industrial production due to its operational simplicity and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: N-oxides of the diethylamino group.

Reduction: Dechlorinated derivatives or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-6-diethylaminonicotinic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may serve as a probe to investigate receptor interactions and signal transduction pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting nicotinic receptors. Its structural features may contribute to the design of novel therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-diethylaminonicotinic acid ethyl ester involves its interaction with molecular targets such as nicotinic receptors. The diethylamino group enhances its binding affinity, while the chloro substituent may influence its pharmacokinetic properties. The compound can modulate receptor activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Substituent Effects on Physicochemical Properties

- Diethylamino vs. Cyano/Acetyl/Amino Groups: The diethylamino group (N(CH₂CH₃)₂) at position 6 in the target compound increases lipophilicity (higher LogP) compared to the cyano (-CN, electron-withdrawing) or acetyl (-COCH₃) groups in analogs . This enhances membrane permeability, a critical factor in drug bioavailability.

- Chlorine Position: Chlorine at position 5 (meta to the ester) stabilizes the pyridine ring via inductive effects, whereas chlorine at position 6 (para to the ester) in Ethyl 6-chloro-5-cyano-2-methylnicotinate may alter regioselectivity in further substitutions.

- Ester Group (Ethyl vs. Methyl) : Ethyl esters generally exhibit higher lipophilicity than methyl esters (e.g., methyl 6-chloronicotinate ), influencing metabolic stability and tissue distribution .

Biological Activity

5-Chloro-6-diethylaminonicotinic acid ethyl ester (CAS No. 1122090-33-8) is a derivative of nicotinic acid characterized by a chloro substituent at the 5-position and a diethylamino group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in relation to nicotinic receptors, which play crucial roles in various physiological processes.

The molecular formula of this compound is C12H17ClN2O2. The synthesis typically involves the Fischer esterification of 5-Chloro-6-diethylaminonicotinic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions to drive the reaction towards ester formation.

The biological activity of this compound primarily stems from its interaction with nicotinic acetylcholine receptors (nAChRs). The diethylamino group enhances binding affinity to these receptors, while the chloro substituent may modulate pharmacokinetic properties. This interaction can lead to various downstream effects on cellular signaling pathways, making it a valuable compound for pharmacological studies.

Biological Activity

1. Receptor Interaction:

- Nicotinic Receptors: The compound is known to modulate nAChR activity, which is significant in neurotransmission and muscle contraction.

- Potential Therapeutic Applications: Due to its receptor activity, it may have applications in treating neurological disorders or as an adjunct in pain management strategies.

2. Antimicrobial Activity:

3. Cytotoxicity Studies:

- In vitro studies have shown that derivatives of nicotinic acid can exhibit cytotoxic effects on certain cancer cell lines. The specific cytotoxic profile of this compound remains to be thoroughly explored, but it could provide insights into its utility as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Nicotinic Acid | No chloro or diethylamino groups | Basic metabolic functions |

| 6-Diethylaminonicotinic Acid | Diethylamino group only | Enhanced receptor affinity |

| 5-Chloronicotinic Acid | Chloro substituent only | Modulates receptor activity |

| 5-Chloro-6-diethylaminonicotinic Acid | Both chloro and diethylamino groups | Potentially enhanced biological activity due to dual modification |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to nicotinic acid derivatives:

- Study on Nicotinic Receptor Modulation: Research highlighted that compounds similar to this compound can significantly influence nAChR-mediated pathways, suggesting potential therapeutic roles in neurodegenerative diseases and addiction .

- Antimicrobial Efficacy: A limited number of studies suggest that modifications in nicotinic acid derivatives can lead to varying degrees of antimicrobial activity. However, comprehensive data specifically on this compound are sparse.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.